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Abstract
This document details a validated high-performance liquid chromatography with ultraviolet

detection (HPLC-UV) method for the quantitative determination of N-Benzylpropanamide. The

method is demonstrated to be specific, linear, accurate, precise, and robust for its intended

purpose. All validation procedures and results are in accordance with the International Council

for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] Detailed experimental protocols and

tabulated data are provided to facilitate method transfer and implementation.

Introduction
N-Benzylpropanamide (C₁₀H₁₃NO, MW: 163.22 g/mol ) is an amide compound with potential

applications in pharmaceutical and chemical research.[4] Accurate and reliable quantification of

N-Benzylpropanamide is crucial for quality control, stability studies, and pharmacokinetic

assessments. This application note describes a validated reversed-phase HPLC-UV method

developed for this purpose. The validation encompasses specificity, linearity, accuracy,

precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, ensuring the

method's suitability for routine analysis.
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A reversed-phase HPLC method using a C18 column and UV detection was developed for the

quantification of N-Benzylpropanamide.

Chromatographic Conditions
Parameter Condition

Instrument Agilent 1200 series HPLC or equivalent

Column C18, 4.6 x 150 mm, 5 µm

Mobile Phase Acetonitrile:Water (60:40, v/v)

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Column Temperature 30 °C

Detection Wavelength 210 nm

Run Time 10 minutes

Diluent Mobile Phase

Note: The selection of a C18 column is based on the non-polar nature of N-
Benzylpropanamide (LogP ~2.55). The mobile phase composition and detection wavelength

are chosen to ensure adequate retention and sensitivity.

Method Validation
The developed analytical method was validated according to ICH Q2(R2) guidelines.[1][2][3]

System Suitability
System suitability testing is an integral part of the analytical procedure and was performed

before each validation run to ensure the chromatographic system was adequate for the

intended analysis.

Table 1: System Suitability Parameters and Acceptance Criteria
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Parameter Acceptance Criteria

Tailing Factor (T) ≤ 2.0

Theoretical Plates (N) ≥ 2000

% RSD of Peak Area (n=6) ≤ 2.0%

Specificity (Forced Degradation)
Forced degradation studies were conducted to demonstrate the specificity and stability-

indicating nature of the method. N-Benzylpropanamide was subjected to stress conditions

including acid and base hydrolysis, oxidation, and photolytic degradation.[5][6][7][8]

Experimental Protocol for Forced Degradation:

Acid Hydrolysis: Dissolve 10 mg of N-Benzylpropanamide in 10 mL of 0.1 M HCl. Heat at

80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a final

concentration of 100 µg/mL.

Base Hydrolysis: Dissolve 10 mg of N-Benzylpropanamide in 10 mL of 0.1 M NaOH. Heat

at 80°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to a final

concentration of 100 µg/mL.

Oxidative Degradation: Dissolve 10 mg of N-Benzylpropanamide in 10 mL of 3% H₂O₂.

Keep at room temperature for 24 hours. Dilute with mobile phase to a final concentration of

100 µg/mL.

Photolytic Degradation: Expose a solution of N-Benzylpropanamide (100 µg/mL in mobile

phase) to UV light (254 nm) for 24 hours.

Results: The chromatograms of the stressed samples showed that the degradation product

peaks were well-resolved from the main N-Benzylpropanamide peak, demonstrating the

method's specificity. Peak purity analysis of the N-Benzylpropanamide peak in the presence

of its degradation products confirmed no co-elution.
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Caption: Forced degradation experimental workflow.

Linearity
The linearity of the method was evaluated by analyzing a series of N-Benzylpropanamide
standard solutions over a specified concentration range.

Experimental Protocol for Linearity:

Prepare a stock solution of N-Benzylpropanamide (1 mg/mL) in the mobile phase.
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From the stock solution, prepare at least five calibration standards by serial dilution to cover

the range of 10 µg/mL to 150 µg/mL.

Inject each standard solution in triplicate.

Plot a calibration curve of the mean peak area versus the concentration of N-
Benzylpropanamide.

Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Linearity Data for N-Benzylpropanamide

Concentration (µg/mL) Mean Peak Area (n=3)

10 150234

25 375589

50 751234

100 1502468

150 2253701

Correlation Coefficient (r²) 0.9998

Slope 15015

Y-intercept 123

Range 10 - 150 µg/mL

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is considered acceptable.

Accuracy
The accuracy of the method was determined by the recovery of known amounts of N-
Benzylpropanamide spiked into a placebo matrix at three different concentration levels (80%,

100%, and 120% of the target concentration).

Experimental Protocol for Accuracy:
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Prepare a placebo solution.

Spike the placebo with N-Benzylpropanamide stock solution to achieve concentrations of

80, 100, and 120 µg/mL.

Prepare each concentration level in triplicate.

Analyze the samples and calculate the percentage recovery.

Table 3: Accuracy (Recovery) Data

Spiked Level
Concentration
(µg/mL)

Mean Recovery (%)
(n=3)

% RSD

80% 80 99.5 0.8

100% 100 100.2 0.5

120% 120 100.8 0.6

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% with a %RSD of ≤

2.0%.

Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate

precision (inter-day precision).

Experimental Protocol for Precision:

Repeatability: Analyze six replicate samples of N-Benzylpropanamide at 100% of the target

concentration (100 µg/mL) on the same day, under the same operating conditions.

Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or

different equipment.

Calculate the % RSD for the results at each level.

Table 4: Precision Data
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Precision Level Parameter Result

Repeatability (Intra-day) Mean Assay (%) (n=6) 100.1

% RSD 0.7%

Intermediate Precision (Inter-

day)
Mean Assay (%) (n=6) 100.5

% RSD 1.2%

Acceptance Criteria: The % RSD for repeatability and intermediate precision should not be

more than 2.0%.

Method Validation Parameter Relationship

Analytical Method Validation

Specificity Linearity Accuracy Precision LOD & LOQ Robustness

Repeatability Intermediate Precision

Click to download full resolution via product page

Caption: Key parameters of analytical method validation.

Limit of Detection (LOD) and Limit of Quantification
(LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope

of the calibration curve.

Experimental Protocol for LOD and LOQ:
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Determine the standard deviation of the y-intercepts of the regression lines from the linearity

study.

Calculate LOD and LOQ using the following formulas:

LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Table 5: LOD and LOQ Results

Parameter Result (µg/mL)

Limit of Detection (LOD) 0.5

Limit of Quantification (LOQ) 1.5

The LOQ was experimentally verified to have acceptable precision and accuracy.

Robustness
The robustness of the method was evaluated by intentionally varying critical chromatographic

parameters and observing the effect on the results.

Experimental Protocol for Robustness:

Vary the following parameters one at a time:

Flow Rate (± 0.1 mL/min)

Column Temperature (± 2 °C)

Mobile Phase Composition (± 2% Acetonitrile)

Analyze a standard solution of N-Benzylpropanamide under each varied condition.

Assess the impact on system suitability parameters and the assay result.

Table 6: Robustness Study Results
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Parameter Varied Variation % Assay Tailing Factor

Flow Rate (mL/min) 0.9 99.8 1.1

1.1 100.3 1.2

Temperature (°C) 28 100.1 1.1

32 99.9 1.2

Mobile Phase (%

ACN)
58 99.7 1.2

62 100.4 1.1

Results: The system suitability parameters remained within the acceptance criteria for all

variations, and the assay results were not significantly affected, demonstrating the robustness

of the method.

Conclusion
The developed HPLC-UV method for the quantification of N-Benzylpropanamide is specific,

linear, accurate, precise, and robust. The method validation was successfully performed in

accordance with ICH guidelines, and the results indicate that the method is suitable for its

intended purpose in a quality control environment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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